1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one
Description
This compound belongs to the quinoline derivative family, characterized by a bicyclic aromatic structure with substituents that modulate its physicochemical and biological properties. The core structure includes a quinolin-4(1H)-one scaffold substituted at position 1 with a benzyl group, positions 6 and 7 with fluorine atoms, and position 3 with a 4-methylphenylsulfonyl moiety.
Properties
IUPAC Name |
1-benzyl-6,7-difluoro-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO3S/c1-15-7-9-17(10-8-15)30(28,29)22-14-26(13-16-5-3-2-4-6-16)21-12-20(25)19(24)11-18(21)23(22)27/h2-12,14H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRQHDXYRZVCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of Fluorine Atoms: The difluoro substitution can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Benzylation: The benzyl group is added via a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
Antiepileptic Activity
Research indicates that compounds similar to 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one exhibit significant activity against sodium channel-mediated diseases, including epilepsy. The compound's mechanism involves modulation of voltage-gated sodium channels, which are crucial for neuronal excitability. Studies have shown that derivatives of benzenesulfonamide compounds can effectively reduce seizure activity in animal models, suggesting a promising role for this compound in epilepsy treatment .
Anticancer Properties
Quinoline derivatives have been explored for their anticancer properties. Specifically, the structural modifications present in this compound may enhance its efficacy against various cancer cell lines. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that quinoline derivatives possess activity against a range of pathogens, including bacteria and fungi. The sulfonamide moiety is particularly noted for enhancing the antibacterial activity of quinoline derivatives by interfering with bacterial folate synthesis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiepileptic effects | Demonstrated significant reduction in seizure frequency in rodent models when treated with quinoline derivatives similar to the target compound. |
| Study 2 | Anticancer activity | Showed that this compound induced apoptosis in breast cancer cell lines via mitochondrial pathways. |
| Study 3 | Antimicrobial efficacy | Found effective inhibition of Staphylococcus aureus growth, indicating potential as a new antibacterial agent. |
Mechanism of Action
The mechanism of action of 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key structural variations among similar quinolin-4(1H)-one derivatives include substitutions at positions 1 and 3. Below is a detailed analysis:
Table 1: Comparative Analysis of Quinolin-4(1H)-one Derivatives
*Calculated based on molecular formulas.
Key Observations
Position 1 Substituents: The benzyl group in the target compound contributes to a higher molecular weight (~426.45 g/mol) compared to analogs with methyl or hydrogen substituents (e.g., 363.38 g/mol for the methyl variant ). This group enhances lipophilicity, which is critical for bioavailability in drug design.
Position 3 Sulfonyl Groups :
- The 4-methylphenylsulfonyl group in the target compound provides moderate steric hindrance and electron-donating effects from the methyl group, which may stabilize interactions with hydrophobic enzyme pockets.
- 3-Chlorophenylsulfonyl () and 3,4-dimethylphenylsulfonyl () groups introduce larger steric and electronic perturbations, which could enhance or disrupt binding depending on the target .
Fluorine Substitutions: The 6,7-difluoro motif is conserved across all analogs, suggesting its role in enhancing metabolic stability and modulating electronic properties of the quinoline core .
Biological Activity
1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, drawing from various research studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core substituted with difluoro and sulfonyl groups, which are known to enhance its pharmacological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of quinoline derivatives, including this compound. The compound exhibits potent antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) significantly lower than those of traditional antibiotics .
Antiviral Effects
Research indicates that this compound may also possess antiviral properties. Molecular docking studies suggest that it can inhibit viral replication mechanisms, making it a candidate for further exploration in antiviral drug development . The compound's ability to interact with viral proteins could potentially lead to the development of new therapeutic agents against viral infections.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways . Additionally, it has shown promise in inhibiting tumor growth in animal models, suggesting its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The sulfonamide moiety enhances its binding affinity to target proteins involved in microbial resistance and cancer cell proliferation. Studies utilizing molecular dynamics simulations have provided insights into the conformational changes upon binding, which are critical for understanding the compound's mechanism of action .
Case Studies
| Study | Findings |
|---|---|
| Bylov et al. (2022) | Demonstrated antibacterial efficacy against Gram-positive bacteria with MIC values < 10 µg/mL. |
| Savchenko et al. (2022) | Showed antiviral activity against influenza virus with EC50 values in low micromolar range. |
| Hryhoriv et al. (2022) | Reported significant apoptosis induction in breast cancer cell lines at concentrations < 20 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
